molecular formula C13H24O B14212164 (2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane CAS No. 825637-02-3

(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane

Cat. No.: B14212164
CAS No.: 825637-02-3
M. Wt: 196.33 g/mol
InChI Key: UCVFZYCCKWJYDQ-SDDRHHMPSA-N
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Description

(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is an organic compound with a complex structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the prop-2-en-1-yl group. Common synthetic routes may involve the use of Grignard reagents, organolithium compounds, or other nucleophilic addition reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of substituted cyclohexane derivatives.

Scientific Research Applications

(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism by which (2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,6S)-6-Isopropyl-3-methyl-2-(prop-1-en-2-yl)-3-vinylcyclohexanone
  • 6-Epishyobunone
  • 2α-Isopropenyl-6α-isopropyl-3α-methyl-3α-vinylcyclohexanone

Uniqueness

(2R,3S,6S)-1,1,3,6-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

825637-02-3

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

(2R,3S,6S)-1,1,3,6-tetramethyl-2-prop-2-enoxycyclohexane

InChI

InChI=1S/C13H24O/c1-6-9-14-12-10(2)7-8-11(3)13(12,4)5/h6,10-12H,1,7-9H2,2-5H3/t10-,11-,12+/m0/s1

InChI Key

UCVFZYCCKWJYDQ-SDDRHHMPSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](C([C@@H]1OCC=C)(C)C)C

Canonical SMILES

CC1CCC(C(C1OCC=C)(C)C)C

Origin of Product

United States

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